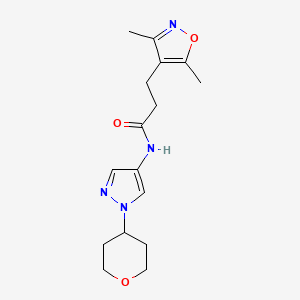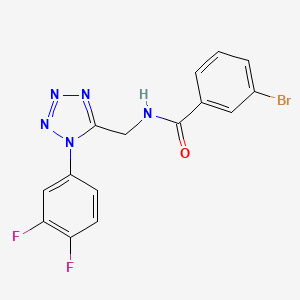
3-bromo-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-bromo-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide, also known as BDF-8634, is a novel compound that has gained attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
Synthesis and Antipathogenic Activity
Research on related thiourea derivatives, including those with bromo, fluoro, and tetrazolyl groups, has shown significant antipathogenic activities, particularly against biofilm-forming bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus. These compounds' effectiveness against biofilms suggests potential applications in developing novel antimicrobial agents with antibiofilm properties (Carmen Limban et al., 2011).
Crystal Structure Analysis
Studies on the crystal structure of bromo-difluorobenzyl benzamide derivatives have provided insights into their molecular geometry, showcasing intermolecular interactions like hydrogen bonding and C-Br⋅⋅⋅π interactions. This detailed structural analysis aids in understanding the compound's physicochemical properties and potential as a precursor for further chemical synthesis (Efraín Polo et al., 2019).
Anticancer Evaluation
The synthesis of benzamide derivatives containing thiadiazole scaffolds has shown promising in vitro anticancer activity against several human cancer cell lines. Such studies highlight the potential therapeutic applications of these compounds in cancer treatment, including the design and development of new anticancer drugs (S. Tiwari et al., 2017).
Microwave-Assisted Synthesis
Research into the microwave-assisted synthesis of N-substituted benzamides emphasizes the efficiency and effectiveness of this method for producing compounds with potential biological activities. This technique offers a cleaner, faster alternative to traditional synthesis methods, which can be particularly beneficial for the rapid development of new pharmaceuticals (A. Saeed, 2009).
properties
IUPAC Name |
3-bromo-N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrF2N5O/c16-10-3-1-2-9(6-10)15(24)19-8-14-20-21-22-23(14)11-4-5-12(17)13(18)7-11/h1-7H,8H2,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDTXXEMSWGNAGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrF2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2,4-difluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2867121.png)
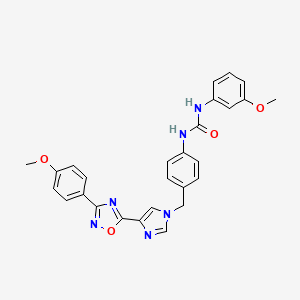
![Methyl 4-[(3-methoxy-3-oxopropyl)thio]-3-nitrobenzoate](/img/structure/B2867124.png)
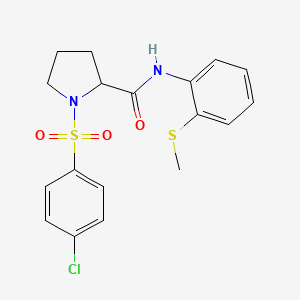
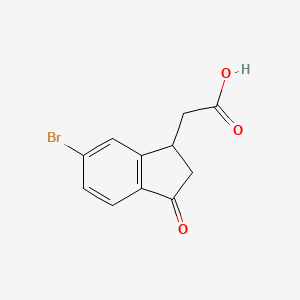
![2-((4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2867131.png)
![N'-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide](/img/structure/B2867134.png)
![8-(5-Chloro-2-methylphenyl)-3-(3-hydroxypropyl)-1-methyl-7-phenyl-1,3,5-trihyd ro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2867136.png)
![N-(2-methoxyethyl)-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide](/img/structure/B2867137.png)


